2,6-Dimethyl-1,6-heptadien-4-ol acetate
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Overview
Description
2,6-Dimethyl-1,6-heptadien-4-ol acetate is an organic compound with the molecular formula C({11})H({18})O(_{2}) and a molecular weight of 182.2594 g/mol . This compound is known for its unique structure, which includes a heptadien backbone with two methyl groups and an acetate functional group. It is often used in various chemical and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,6-heptadien-4-ol acetate typically involves the esterification of 2,6-Dimethyl-1,6-heptadien-4-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1,6-heptadien-4-ol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles such as hydroxide ions (OH(^-)) or amines can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethyl-1,6-heptadien-4-ol acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,6-heptadien-4-ol acetate involves its interaction with molecular targets such as enzymes and receptors. The acetate group can undergo hydrolysis to release the active alcohol, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by its structure, allowing it to interact with different molecular targets and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-1,6-heptadien-4-ol: Similar structure but lacks the acetate group.
2,4-Dimethylhepta-2,6-dien-1-ol acetate: Similar backbone with different substitution patterns.
Uniqueness
2,6-Dimethyl-1,6-heptadien-4-ol acetate is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance.
Properties
CAS No. |
70187-91-6 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2,6-dimethylhepta-1,6-dien-4-yl acetate |
InChI |
InChI=1S/C11H18O2/c1-8(2)6-11(7-9(3)4)13-10(5)12/h11H,1,3,6-7H2,2,4-5H3 |
InChI Key |
NAASNCRONHZOQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(CC(=C)C)OC(=O)C |
Origin of Product |
United States |
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